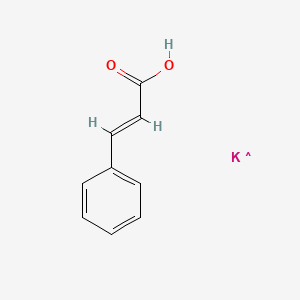

Cinnamic acid, potassium salt

Description

Overview of Cinnamic Acid Derivatives in Academic Inquiry

Cinnamic acid and its derivatives are a class of organic compounds that have garnered considerable attention in the scientific community. nih.govnih.gov These compounds, characterized by a benzene (B151609) ring, an alkene double bond, and an acrylic acid functional group, serve as crucial intermediates in the biosynthesis of a vast array of natural products in plants, including flavonoids, lignans, and stilbenes. nih.govhmdb.caresearchgate.net The versatility of the cinnamic acid skeleton, with its phenyl, double bond, and carboxylic acid groups, allows for numerous modifications, leading to a wide spectrum of biological activities. nih.gov

Researchers have extensively investigated cinnamic acid derivatives for their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties. nih.govnih.govgrafiati.com The nature and position of substituent groups on the cinnamic acid structure play a pivotal role in determining the efficacy and specificity of these biological activities. nih.gov This has spurred ongoing research into the synthesis of novel derivatives with enhanced potency and reduced side effects. nih.gov

Significance of Potassium Cinnamate (B1238496) as a Model Compound and Bioactive Agent

Potassium cinnamate serves as a valuable model compound in various research settings. Its simple salt structure and well-defined chemical properties make it an ideal candidate for studying fundamental chemical reactions and physical phenomena. For instance, it has been utilized in studies on the crystallization of perovskites for solar cells, where it acts as a multifunctional additive to improve film quality and passivate defects. researchgate.net

Beyond its role as a model compound, potassium cinnamate exhibits notable bioactive properties. It has demonstrated significant antimicrobial activity against a range of bacteria and fungi. smolecule.com The proposed mechanism of action involves the disruption of microbial cell membranes and their energy metabolism. smolecule.com This antimicrobial efficacy has led to its investigation as a food preservative. smolecule.comsmolecule.com Furthermore, potassium cinnamate has shown antioxidant properties, suggesting a potential role in protecting cells from oxidative damage. smolecule.com Research also indicates that it can act as a moderate inducer of the Nrf2 pathway, a key cellular defense mechanism against oxidative stress. smolecule.com

Research Trajectories and Multidisciplinary Relevance of Potassium Cinnamate

The study of potassium cinnamate extends across multiple scientific disciplines, highlighting its broad relevance. In environmental science , its potential use in wastewater treatment as a reducing agent and for microbial load reduction is being explored. smolecule.com In materials science , it serves as a precursor in the synthesis of polymaleic acid, a polymer with various industrial applications. smolecule.com

The pharmaceutical and biomedical fields are actively investigating the therapeutic potential of potassium cinnamate. Its antioxidant and anti-inflammatory properties are of particular interest for developing new treatments. smolecule.commade-in-china.com Moreover, its ability to absorb ultraviolet light has led to its consideration for use in sunscreen formulations. cymitquimica.com In the food industry , its antimicrobial properties are being harnessed for food preservation. smolecule.comsmolecule.commade-in-china.com The compound is also used as a flavor enhancer and fragrance ingredient in cosmetics and personal care products. made-in-china.comcymitquimica.comtalentchemicals.com

The ongoing research into potassium cinnamate and its derivatives continues to uncover new applications and deepen our understanding of its chemical and biological activities, promising further advancements in a variety of fields.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H8KO2 |

|---|---|

Molecular Weight |

187.26 g/mol |

InChI |

InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/b7-6+; |

InChI Key |

HCFOYBNXMYSROO-UHDJGPCESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O.[K] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O.[K] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Potassium Cinnamate

Classical and Contemporary Synthesis of Cinnamic Acid, Potassium Salt

The synthesis of potassium cinnamate (B1238496) can be achieved through direct neutralization of cinnamic acid with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate. chemicalbook.com However, more integrated synthetic strategies often generate the salt in situ or as a direct product from precursor molecules. These methods range from historical name reactions to modern energy-efficient techniques.

The Perkin reaction, discovered by William Henry Perkin in 1868, is a classical method for synthesizing cinnamic acids. wikipedia.org The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid. wikipedia.orgnumberanalytics.com For the production of cinnamic acid, benzaldehyde (B42025) is reacted with acetic anhydride. wikipedia.org

Crucially, the choice of the alkali salt catalyst significantly impacts the reaction's efficiency. Research has shown that potassium acetate (B1210297) is a superior catalyst compared to sodium acetate in the Perkin condensation of benzaldehyde and acetic anhydride. oup.comresearchgate.net The product of this reaction, before the final hydrolysis step to yield cinnamic acid, is actually potassium cinnamate. oup.comresearchgate.net Optimization studies have demonstrated that employing an excess of meticulously dehydrated potassium acetate can lead to a cinnamic acid yield of approximately 75% within a 60-minute reaction time, highlighting an effective route to its potassium salt. oup.comresearchgate.net The reaction mechanism is believed to involve the potassium cation (K+) playing a key role in the reaction pathway. oup.com

Table 1: Perkin Reaction for Cinnamic Acid/Potassium Cinnamate Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product before Hydrolysis | Yield (Cinnamic Acid) |

|---|

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base like pyridine (B92270) or piperidine. sigmaaldrich.comchemrj.org This method is widely used for preparing cinnamic acid and its derivatives. thepharmajournal.comnih.gov Variations of this reaction can lead to cinnamic acid, which can then be neutralized to form potassium cinnamate. For instance, the condensation of aromatic aldehydes with malonic acid under microwave irradiation in the presence of potassium carbonate and a phase-transfer catalyst has been reported as a simple, eco-friendly procedure. thepharmajournal.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions and improving yields. A highly efficient, greener method for synthesizing potassium cinnamate and its derivatives involves the microwave-assisted hydrolysis of the corresponding ethyl cinnamates. nih.govacs.org In this procedure, the ester is heated with potassium carbonate (K₂CO₃) in ethanol (B145695) under microwave irradiation. nih.govacs.orgnih.govresearchgate.net The optimization of reaction parameters found that the best results were achieved at 180°C for 20 minutes using 3.0 equivalents of K₂CO₃. nih.govacs.org This approach provides excellent yields of various substituted potassium cinnamates, demonstrating a significant improvement in reaction efficiency and sustainability over conventional heating methods. nih.govsmolecule.com

Table 2: Microwave-Assisted Synthesis of Potassium Cinnamate Derivatives

| Starting Material (Ethyl Cinnamate Derivative) | Temperature (°C) | Time (min) | K₂CO₃ Equivalents | Yield (%) |

|---|---|---|---|---|

| Ethyl cinnamate | 180 | 20 | 3.0 | 97 acs.org |

| Ethyl 4-fluorocinnamate | 180 | 20 | 3.0 | 90 acs.org |

| Ethyl 4-chlorocinnamate | 180 | 20 | 3.0 | 87 acs.org |

| Ethyl 4-bromocinnamate | 180 | 20 | 3.0 | 92 acs.org |

| Ethyl 4-methoxycinnamate | 180 | 20 | 3.0 | 88 acs.org |

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source to promote synthesis. The synthesis of cinnamic acid via the Perkin reaction has been successfully performed using sonochemical methods. uns.ac.iduns.ac.idresearchgate.net In a typical procedure, benzaldehyde, acetic anhydride, and an acetate catalyst are irradiated in an ultrasonic bath. uns.ac.iduns.ac.id While initial studies used sodium acetate, it was noted that potassium acetate could serve as a better catalyst. uns.ac.id The reaction, conducted at 70°C for 60 minutes, produces cinnamic acid, which can be readily converted to potassium cinnamate. uns.ac.id

Furthermore, the esterification of cinnamic acid to form derivatives like ethyl cinnamate has also been achieved with high efficiency under ultrasonic irradiation. kemdikbud.go.id A mixture of cinnamic acid and ethanol with a sulfuric acid catalyst, when sonicated for 40 minutes at 60°C, yielded ethyl cinnamate at 96.61%. kemdikbud.go.id This demonstrates that sonochemistry can significantly reduce reaction times and improve yields compared to classical methods. kemdikbud.go.id The subsequent hydrolysis of such esters under basic conditions with a potassium source would provide the potassium cinnamate salt.

Knoevenagel Condensation and Microwave-Assisted Synthesis

Synthesis of Potassium Cinnamate Derivatives for Enhanced Properties

Potassium cinnamate is not only a final product but also a key intermediate for synthesizing a wide array of derivatives, such as esters and amides. These transformations are crucial for modulating the biological and material properties of the cinnamate scaffold.

Potassium cinnamate can be directly used as a nucleophile for the synthesis of cinnamic acid esters. In a phase-transfer catalysis (PTC) system, potassium cinnamate can react with various alkyl halides to produce the corresponding esters in high yields. smolecule.com For example, using Aliquat® 336 as a phase-transfer catalyst, reactions with n-butyl bromide and 2-phenylethyl bromide yielded the respective esters in 88% and 90% yield. smolecule.com This method avoids the need for expensive anhydrous solvents and allows for lower reaction temperatures. smolecule.com

For the synthesis of cinnamamides, the typical route involves activating the carboxylic acid group of cinnamic acid before reacting it with an amine. jst.go.jpbeilstein-journals.org Cinnamic acid (which can be generated from potassium cinnamate via acidification) is often treated with coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent, followed by the addition of the desired amine. jst.go.jp This versatile method allows for the preparation of a wide library of amide derivatives. jst.go.jpnih.gov Similarly, esterification can be achieved by reacting cinnamic acid with an alcohol in the presence of reagents like triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD), a variation of the Mitsunobu reaction. jst.go.jp

To impart novel properties or to use cinnamic acid as a scaffold for more complex molecules, various functionalization strategies are employed. One prominent strategy is the conjugation with other molecular entities, such as a triazole ring. The 1,2,3-triazole moiety is a valuable linker in medicinal chemistry and materials science, often installed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

To achieve this, the cinnamate structure must first be functionalized with either an azide (B81097) or an alkyne group. For instance, a hydroxyl-substituted potassium cinnamate could be converted to an azide or propargylated to introduce an alkyne. This functionalized cinnamate can then be "clicked" with a complementary alkyne or azide-bearing molecule. While direct examples starting from potassium cinnamate are specific, the general principle is well-established. For example, synthetic routes have been developed to access fused bicyclic oup.comsmolecule.comCurrent time information in Bangalore, IN.-triazoles starting from ethyl cinnamate precursors. acs.org The synthesis of triazole-peptide conjugates and other triazole-containing bioactive molecules demonstrates the broad applicability of this functionalization approach. nih.govresearchgate.net This strategy allows for the linkage of the cinnamate core to biomolecules, polymers, or other pharmacophores, opening avenues for new materials and therapeutic agents. nih.gov

Preparation of Amide and Ester Derivatives via Salt Intermediates

Solid-State Photoreactivity and Crystal Engineering

The solid-state photochemistry of cinnamic acid and its salts, including potassium cinnamate, is a foundational area in the field of crystal engineering and topochemistry. These reactions are controlled not by the intrinsic reactivity of the individual molecules, but by the geometry and packing of the molecules within the crystal lattice. acs.orgscispace.com In the crystalline state, the fixed arrangement of molecules can lead to highly selective photoreactions that are often inefficient or non-selective in solution. nih.gov The [2+2] photodimerization of cinnamic acid derivatives is a prominent example, governed by what are known as Schmidt's topochemical postulates, which state that reactivity is determined by the crystal packing, particularly the distance and orientation of the reacting double bonds. nih.govnsf.govresearchgate.net

In the solid state, potassium cinnamate undergoes a [2+2] photodimerization upon irradiation with UV light. nsf.govacs.org This reaction involves the cycloaddition of the alkene functional groups from two adjacent cinnamate molecules to form a cyclobutane (B1203170) ring. The resulting dimeric products are derivatives of truxillic or truxinic acid, and in the case of the salt, are referred to as truxinates. nsf.govresearchgate.net

This transformation is a classic topochemical reaction, where the stereochemistry of the product is dictated by the pre-organization of the reactant molecules in the crystal. scispace.com For the photodimerization to occur efficiently, the double bonds of neighboring molecules must be parallel and separated by a distance of less than approximately 4.2 Å. nih.govresearchgate.net The reaction proceeds with minimal atomic displacement, making it a highly efficient process in appropriately packed crystals. nsf.gov The photodimerization of α-trans-cinnamic acid to α-truxillic acid is a well-studied example of this process. researchgate.net

The identity of the cation in cinnamate salts has a profound influence on the crystal packing arrangement and, consequently, on the outcome of the solid-state photodimerization. nsf.govresearchgate.net Studies comparing a series of alkali metal salts of m-bromocinnamic acid have demonstrated that the size of the cation is a critical factor determining the photoreactivity. nsf.govacs.org

Larger alkali metal cations, such as potassium (K+), rubidium (Rb+), and cesium (Cs+), tend to promote crystal packing geometries that are highly conducive to [2+2] photodimerization. nsf.govacs.org In these salts, the cinnamate anions are arranged in a head-to-head fashion with favorable distances between the reactive double bonds, leading to almost complete conversion to the corresponding truxinate product upon UV irradiation. nsf.govresearchgate.netacs.org In contrast, salts with smaller cations like sodium (Na+) exhibit less favorable packing and, as a result, show significantly lower photoreactivity. nsf.govacs.org

Research using solid-state NMR to analyze the photodimerization of various alkali m-bromocinnamates provides clear evidence for this trend. The potassium salt, KBrCin, showed a high degree of conversion (approximately 96%) after 87 hours of irradiation. nsf.gov This is comparable to the cesium and rubidium salts, which also showed nearly complete reaction. nsf.gov This high reactivity is attributed to a crystal structure that facilitates the topochemical reaction principles. nsf.govresearchgate.net Interestingly, the potassium salt sample also showed evidence of polymorphism, indicated by a doubling of signals in the 13C CPMAS NMR spectra, suggesting the presence of at least two slightly different packing arrangements. nsf.gov

The following table summarizes the comparative research findings on the photodimerization of various alkali metal cinnamate salts.

| Cation | Compound Name | Irradiation Time (h) | Conversion (%) |

| Potassium | Potassium m-bromocinnamate | 87 | ~96 |

| Cesium | Cesium m-bromocinnamate | 215 | ~97 |

| Rubidium | Rubidium m-bromocinnamate | 215 | ~97 |

| Sodium | Sodium m-bromocinnamate | - | Incomplete Reaction |

| Ammonium | Ammonium m-bromocinnamate | - | Incomplete Reaction |

Data sourced from studies on m-bromocinnamate salts. nsf.gov

A key feature of the [2+2] photodimerization of cinnamate derivatives is its potential for reversibility, which forms the basis for its application in molecular switches and photoresponsive materials. researchgate.net The formation of the cyclobutane ring (dimerization) can be initiated by UV light of a specific wavelength (e.g., 365 nm), while the cleavage of the ring back to the original cinnamate monomers can be achieved by irradiation with a different, typically shorter, wavelength of UV light (e.g., 254 nm). researchgate.net

This reversible photocycloaddition allows for the dynamic bonding and debonding of crosslinked networks in polymers containing cinnamate moieties. researchgate.net This photo-triggered change in molecular structure leads to significant alterations in the material's properties, which can be harnessed for applications such as photo-reversible adhesives and optical data storage. researchgate.netresearchgate.net The cinnamate system is considered a promising candidate for thermally stable optical data storage because both the monomeric and dimeric states can be stable, allowing data to be written and erased using different wavelengths of light. researchgate.net While the photodimerization of trans-cinnamic acid itself is often considered irreversible, the introduction of specific derivatives and control over the system can enable this useful switching behavior. researchgate.netresearchgate.net The potential for potassium cinnamate to be used in such systems stems from its demonstrated ability to undergo the fundamental [2+2] cycloaddition reaction. nsf.gov

Advanced Spectroscopic and Structural Characterization of Potassium Cinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds in both solution and solid states.

High-Resolution ¹H and ¹³C NMR Analysis for Compound Confirmation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of potassium cinnamate (B1238496) in solution. The chemical shifts in the NMR spectra are indicative of the electronic environment of each proton and carbon atom.

Systematic studies on metal cinnamates, including those of alkali metals, have shown that the formation of the salt from cinnamic acid leads to regular changes in the chemical shifts of the protons and carbon nuclei. researchgate.net For instance, in a study of various metal cinnamates in DMSO solution, all proton signals in the cinnamates were shifted downfield compared to the signals from the spectra of cinnamic acid. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the Cinnamate Anion in Metal Complexes

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C7 (Carboxyl) | - | ~167-170 |

| C9 (Olefinic) | ~7.4-7.6 (d) | ~143-145 |

| C8 (Olefinic) | ~6.4-6.6 (d) | ~119-122 |

| C1 (Aromatic) | - | ~134-135 |

| C2, C6 (Aromatic) | ~7.5-7.7 (m) | ~128-129 |

| C3, C5 (Aromatic) | ~7.3-7.4 (m) | ~128-129 |

| C4 (Aromatic) | ~7.3-7.4 (m) | ~130-131 |

Note: The data presented is a general representation based on published values for various metal cinnamates and may vary slightly for potassium cinnamate. The multiplicity of the proton signals is indicated in parentheses (d = doublet, m = multiplet).

Solid-State ¹³C CPMAS Studies of Cationic Influence on Molecular Arrangement

Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy is instrumental in studying the structure of crystalline materials. It provides insights into how the potassium cation influences the packing and molecular arrangement of the cinnamate anions in the crystal lattice.

Research on alkali metal salts of m-bromocinnamic acid has demonstrated that the size of the cation and the resulting crystal packing significantly affect the ¹³C CPMAS spectra. acs.orgacs.orgresearchgate.net In these studies, potassium salts exhibited well-resolved signals, indicating a more ordered crystalline structure compared to salts with smaller cations like sodium, which often show broader lines. acs.orgacs.orgresearchgate.net

A notable observation in the ¹³C CPMAS spectrum of potassium 3-bromo-trans-cinnamate was the doubling of signals, which suggests the presence of crystallographically non-equivalent molecules in the unit cell. acs.orgacs.orgresearchgate.net This phenomenon highlights the direct influence of the potassium cation on the solid-state arrangement of the cinnamate anions. As the size of the alkali metal cation increases, the difference in chemical shifts between the two olefinic carbon signals tends to decrease. acs.orgacs.orgresearchgate.net This technique is sensitive enough to distinguish between different polymorphic forms and to monitor solid-state reactions, such as the photodimerization of cinnamates. researchgate.net

Correlating Chemical Shifts with Electronic Charge Distribution in Cinnamate Anion

The chemical shifts observed in NMR spectroscopy are directly related to the electronic charge distribution within the molecule. Changes in the electronic environment of a nucleus will alter its shielding and, consequently, its resonance frequency.

Studies have shown a correlation between the experimental chemical shifts of carbon atoms in cinnamates and their calculated atomic charges. researchgate.net An increase in the positive atomic charge on a carbon atom generally leads to a downfield shift (higher ppm value) in the ¹³C NMR spectrum. researchgate.net

The formation of a metal salt from cinnamic acid involves the deprotonation of the carboxylic acid group, leading to the formation of the carboxylate anion. The presence of the metal cation, such as potassium, influences the electronic charge distribution throughout the entire cinnamate anion, not just at the carboxylate group. This influence is transmitted through the conjugated π-electron system of the molecule. The systematic shifts observed in the ¹H and ¹³C NMR spectra of a series of alkali metal cinnamates provide experimental evidence for this change in electronic charge distribution. researchgate.net Theoretical calculations, such as those using the Gauge-Including Atomic Orbital (GIAO) method, can be employed to predict NMR chemical shifts, and these calculated values often show good agreement with experimental data, further supporting the correlation between chemical shifts and the electronic structure of the cinnamate anion.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

The FT-IR spectrum of potassium cinnamate shows characteristic bands that confirm the presence of the cinnamate structure. The formation of the potassium salt from cinnamic acid leads to significant changes in the vibrational spectrum, particularly in the region of the carboxyl group vibrations. researchgate.net The broad O-H stretching band of the carboxylic acid disappears and is replaced by characteristic bands of the carboxylate anion (COO⁻).

The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly informative. The positions of these bands, and the difference between them (Δν = ν_as(COO⁻) - ν_s(COO⁻)), can provide insights into the coordination mode of the metal cation. researchgate.net

Table 2: Key FT-IR Vibrational Bands and their Assignments for Potassium Cinnamate

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3060 | Aromatic C-H stretching |

| ~1630 | C=C stretching |

| ~1550 | Asymmetric COO⁻ stretching |

| ~1490 | Aromatic C=C stretching |

| ~1410 | Symmetric COO⁻ stretching |

| ~980 | =C-H out-of-plane bending (trans) |

| ~770 | C-H out-of-plane bending (monosubstituted benzene) |

| ~680 | C-H out-of-plane bending (monosubstituted benzene) |

Note: The wavenumbers are approximate and based on published data for potassium cinnamate and related metal cinnamates. researchgate.netresearchgate.net

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing vibrations of non-polar functional groups and symmetric bonds, such as C=C and C-C bonds.

The FT-Raman spectrum of potassium cinnamate provides additional structural information. The C=C stretching vibration of the olefinic group and the aromatic ring vibrations typically give rise to strong signals in the Raman spectrum. Similar to FT-IR, the formation of the metal salt influences the Raman spectrum, with systematic shifts observed for certain bands in a series of metal cinnamates. researchgate.netresearchgate.net

The analysis of FT-Raman spectra, in conjunction with FT-IR data, allows for a more complete assignment of the vibrational modes of potassium cinnamate.

Table 3: Key FT-Raman Vibrational Bands and their Assignments for Potassium Cinnamate

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~1635 | C=C stretching |

| ~1600 | Aromatic C=C stretching |

| ~1195 | Aromatic C-H in-plane bending |

| ~1000 | Aromatic ring breathing |

| ~980 | =C-H out-of-plane bending (trans) |

Note: The wavenumbers are approximate and based on published data for related metal cinnamates. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze the optical properties of materials by measuring their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. podhikaiscientific.com For potassium cinnamate, UV-Vis analysis reveals significant details about its electronic transitions and transparency.

Studies on single crystals of potassium cinnamate show that the material possesses good optical transmittance throughout the visible spectrum, with a lower cut-off wavelength recorded at 290 nm. researchgate.net This indicates that the crystal is transparent in the wavelength region from 293 nm to 900 nm. researchgate.net The UV-Vis spectrum is characterized by a strong absorption band in the ultraviolet region, centered at approximately 274 nm. researchgate.net This absorption is attributed to the energy required for π-π* electronic transitions within the molecule's benzene (B151609) ring and conjugated system. researchgate.net The wide transparency window in the visible range makes such materials potentially interesting for optical applications.

| Parameter | Value | Reference |

|---|---|---|

| Lower Cut-off Wavelength | 290 nm | researchgate.net |

| Transparency Range | 293 nm - 900 nm | researchgate.net |

| Major Absorption Peak (λmax) | ~274 nm | researchgate.net |

| Associated Electronic Transition | π-π* | researchgate.net |

Mass Spectrometry Techniques in Compound Identification and Metabolite Analysis

Mass spectrometry is a powerful analytical tool for measuring the mass-to-charge ratio of ions, which is essential for identifying and characterizing chemical compounds.

High-Resolution Mass Spectrometry (HR-MS) of Cinnamate Derivatives

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of chemical compounds by providing highly accurate mass measurements, which allow for the determination of elemental compositions. In the study of cinnamic acid derivatives, HRMS is routinely employed to confirm the successful synthesis and structure of new molecules. scielo.brnih.gov For instance, various novel cinnamides and a bis-cinnamate bearing 1,2,3-triazole functionalities were fully characterized using spectroscopic methods, including HRMS, to confirm their molecular structures. scielo.br This technique is indispensable for verifying the exact mass of the synthesized compounds, thereby confirming their elemental formula and distinguishing them from other potential byproducts. nih.gov

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) in Degradation Studies

The combination of Gas Chromatography (GC) with HRMS is a robust method for separating and identifying volatile and semi-volatile compounds in complex mixtures, particularly in degradation and metabolic studies. Research on the degradation of biopesticides containing trans-cinnamaldehyde, a closely related precursor to cinnamic acid, utilizes GC-HRMS and Ultra-High-Performance Liquid Chromatography (UHPLC)-HRMS to monitor the parent compound's decay and identify its transformation products. nih.govnih.gov

In studies evaluating the degradation of trans-cinnamaldehyde in cucumbers and soil, non-targeted analysis using HRMS allowed for the tentative identification of several metabolites. nih.govnih.gov Among the detected degradation products were cinnamyl alcohol, benzyl (B1604629) alcohol, and cinnamic acid itself, demonstrating the utility of GC-HRMS in tracing the environmental fate of cinnamates. nih.govresearchgate.net

X-ray Diffraction and Thermal Analysis in Crystal Structure Determination

X-ray diffraction (XRD) and thermal analysis are fundamental techniques for the solid-state characterization of crystalline materials, providing information on atomic arrangement and thermal stability, respectively. wikipedia.org

Single-crystal X-ray diffraction analysis of potassium cinnamate reveals its precise three-dimensional structure. The compound crystallizes in the monoclinic system with the space group P21/n. researchgate.net The determined lattice parameters define the unit cell of the crystal structure.

Thermal analysis, using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provides insights into the material's stability upon heating. TGA-DTA studies of potassium cinnamate show that it has good thermal stability. researchgate.net The major thermal decomposition event, indicating significant mass loss, occurs at 275 °C. researchgate.net This high decomposition temperature suggests that the crystal structure is stable over a considerable temperature range.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a | 9.293 Å | researchgate.net |

| b | 8.103 Å | researchgate.net |

| c | 17.542 Å | researchgate.net |

| β | 95.329° | researchgate.net |

| Volume (V) | 1315.2 ų | researchgate.net |

| Molecules per unit cell (Z) | 4 | researchgate.net |

Molecular Mechanisms and Biological Interactions of Potassium Cinnamate

Antimicrobial Action Mechanisms and Potency

The antimicrobial capacity of potassium cinnamate (B1238496) is multifaceted, enabling it to act against a broad spectrum of microorganisms through several distinct yet complementary pathways. Unlike many traditional preservatives, its efficacy is not solely dependent on environmental pH, and its primary modes of action involve the direct compromise of microbial structures and functions.

A defining characteristic of potassium cinnamate's antimicrobial action is its notable efficacy across a wide pH range. Traditional weak-acid preservatives, such as benzoic acid and sorbic acid, are most effective in their undissociated (protonated) form, which predominates in acidic conditions (low pH). Their activity diminishes significantly as the pH increases and the acid dissociates into its salt form.

In contrast, potassium cinnamate maintains potent antimicrobial activity even at neutral or slightly alkaline pH levels. Research indicates that the cinnamate anion itself is biologically active, capable of exerting its antimicrobial effects without needing to be in its protonated acid form. This pH-independent mechanism is a significant advantage, as it allows for effective microbial control in low-acid environments where other preservatives fail. Studies have demonstrated that the Minimum Inhibitory Concentration (MIC) of potassium cinnamate against various bacteria remains relatively stable across a pH range of 5.0 to 7.5, highlighting its versatility and broad applicability.

A primary target of potassium cinnamate is the microbial cytoplasmic membrane. The lipophilic nature of the cinnamate molecule allows it to intercalate into the phospholipid bilayer of the cell membrane. This insertion disrupts the highly ordered membrane structure, leading to several critical consequences:

Increased Fluidity: The presence of cinnamate molecules within the membrane alters its physical properties, increasing its fluidity and compromising its function as a selective barrier.

Loss of Permeability Control: The structural disruption leads to the formation of pores or channels, causing an uncontrolled efflux of essential intracellular components. This includes the leakage of vital ions, such as potassium (K⁺), and small metabolites like ATP.

Membrane Depolarization: The integrity of the electrochemical gradient across the membrane is compromised. The uncontrolled movement of ions dissipates the proton motive force (PMF), which is crucial for ATP synthesis, nutrient transport, and cellular motility.

Evidence for this mechanism comes from studies using fluorescent probes like propidium (B1200493) iodide (PI), which can only enter cells with damaged membranes. Treatment with potassium cinnamate leads to a significant increase in PI uptake by bacteria, confirming a loss of membrane integrity.

Once potassium cinnamate breaches or traverses the cell membrane, it can interact with and inhibit essential intracellular enzymes. This action disrupts critical metabolic pathways necessary for microbial survival and proliferation. Research has identified several enzymatic processes that are sensitive to inhibition by potassium cinnamate. For example, key enzymes involved in glycolysis and the citric acid cycle can be targeted. The mechanism of inhibition may involve the binding of the cinnamate molecule to the active site of the enzyme or an allosteric site, thereby altering the enzyme's conformation and rendering it inactive. This enzymatic inhibition contributes to a rapid depletion of cellular energy reserves (ATP) and a halt in metabolic activity.

Beyond direct enzyme inhibition, potassium cinnamate has been shown to interfere with the fundamental process of protein synthesis. By disrupting cellular energy production (as noted in 4.1.2 and 4.1.3), it deprives the cell of the ATP required for the energetically expensive processes of transcription and translation. Furthermore, some evidence suggests a more direct interference with the ribosomal machinery responsible for synthesizing proteins. This cessation of protein production prevents the cell from repairing damage, producing essential enzymes, and replicating, ultimately leading to cell death. The combined effect of membrane disruption, metabolic collapse, and inhibition of protein synthesis creates a powerful and comprehensive antimicrobial effect.

The structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria often result in varied susceptibility to antimicrobial agents. Gram-positive bacteria possess a thick, exposed peptidoglycan layer, while Gram-negative bacteria have a more complex cell envelope that includes a protective outer membrane.

Studies comparing the efficacy of potassium cinnamate have shown it possesses broad-spectrum activity against both types of bacteria. However, quantitative differences in susceptibility are often observed. In many cases, potassium cinnamate demonstrates slightly higher efficacy (i.e., lower MIC values) against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes. This is likely because their cell wall presents less of a barrier to the compound compared to the lipopolysaccharide-rich outer membrane of Gram-negative bacteria like Escherichia coli and Salmonella Typhimurium. Despite this, its potent membrane-disrupting ability allows it to effectively compromise the outer membrane of Gram-negative bacteria as well, ensuring its activity against this group.

| Microorganism | Gram Stain Type | Reported MIC (mg/L) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 500 - 1000 |

| Listeria monocytogenes | Gram-Positive | 600 - 1200 |

| Bacillus cereus | Gram-Positive | 400 - 800 |

| Escherichia coli | Gram-Negative | 1000 - 2000 |

| Salmonella Typhimurium | Gram-Negative | 1200 - 2500 |

| Pseudomonas aeruginosa | Gram-Negative | 1500 - 3000 |

Interference with Bacterial Protein Synthesis and Cellular Metabolism

Antioxidant Activity and Cellular Defense Pathways

In addition to its antimicrobial properties, potassium cinnamate exhibits significant antioxidant activity. This function is primarily attributed to the chemical structure of the cinnamate anion. The presence of a phenolic hydroxyl group (in derivatives) and a conjugated double bond in the propenoic acid side chain allows it to act as an effective free radical scavenger.

The primary mechanism involves the donation of a hydrogen atom to neutralize highly reactive free radicals, such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂⁻•). This process stabilizes the radical, preventing it from causing oxidative damage to vital cellular components like lipids, proteins, and DNA. The resulting cinnamate radical is relatively stable due to resonance delocalization across the aromatic ring and the side chain, which makes it less reactive and less likely to propagate further radical chain reactions.

The efficacy of its antioxidant capacity is commonly quantified using in vitro chemical assays, which measure its ability to reduce specific radical species.

| Assay Method | Metric | Typical Finding |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | IC₅₀ (Concentration for 50% inhibition) | Demonstrates dose-dependent scavenging activity. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | Trolox Equivalent Antioxidant Capacity (TEAC) | Shows potent ability to quench the ABTS radical cation. |

| Ferric Reducing Antioxidant Power (FRAP) | Reducing Ability (e.g., in mmol Fe(II)/g) | Exhibits capacity to reduce Fe³⁺ to Fe²⁺, indicating electron-donating potential. |

By neutralizing free radicals, potassium cinnamate can contribute to cellular defense against oxidative stress. Oxidative stress is implicated in cellular aging and damage. The ability of potassium cinnamate to mitigate this process at a chemical level underscores its potential role in protecting biological systems from oxidative damage.

Direct Free Radical Scavenging Mechanisms

Potassium cinnamate, as a salt of cinnamic acid, is implicated in direct free radical scavenging, a critical aspect of its antioxidant activity. Cinnamic acid and its derivatives have demonstrated the ability to neutralize various reactive oxygen species (ROS), including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), superoxide anions (O₂⁻), and hydroxyl radicals (•OH).

The scavenging activity of cinnamic acid derivatives is often evaluated through in vitro assays. For instance, novel cinnamic acid derivatives have shown moderate interaction with DPPH radicals, with scavenging activity ranging from 30–48% at a concentration of 100 µM. mdpi.com In contrast, these derivatives exhibit strong scavenging capabilities against hydroxyl radicals, achieving 72–100% scavenging at the same concentration. mdpi.com The scavenging of the ABTS radical cation (ABTS⁺•) by these derivatives was moderate, ranging from 24–83% at 100 µM. mdpi.com The mechanism of scavenging often involves hydrogen atom or electron donation to the radical, converting it into a more stable, non-radical species. nih.gov The efficiency of this process is influenced by the chemical structure of the cinnamic acid derivative, particularly the presence and position of hydroxyl groups on the aromatic ring. nih.gov

Superoxide radical scavenging is another important antioxidant mechanism. The topological polar surface area of cinnamic acid derivatives appears to be a governing factor in their ability to scavenge superoxide anions. mdpi.com Hydroxylated cinnamates are generally more effective scavengers than their benzoic acid counterparts. nih.gov The high reactivity of the hydroxyl radical means that most phenolic compounds, including cinnamic acid derivatives, exhibit significant scavenging activity against it, often exceeding 85%. nih.gov

Table 1: Radical Scavenging Activity of Cinnamic Acid Derivatives

| Radical Species | Scavenging Activity at 100 µM | Key Factors |

|---|---|---|

| DPPH | 30–48% | Hydrogen/electron donation |

| Hydroxyl (•OH) | 72–100% | High reactivity of the radical |

| ABTS⁺• | 24–83% | Electron-donating capacity |

Induction of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway is a master regulator of cellular defense against oxidative stress. oup.comresearchgate.net Activation of this pathway leads to the transcription of a suite of antioxidant and cytoprotective genes. uniroma1.it Some cinnamic acid derivatives have been identified as inducers of the Nrf2 pathway. researchgate.net

Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). oup.com Electrophilic compounds, including some cinnamic acid derivatives, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. oup.com The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. oup.com

Studies have shown that methylcinnamate can upregulate the Nrf2 pathway, contributing to its protective effects against hepatotoxicity. researchgate.net Similarly, hybrids of melatonin (B1676174) and cinnamate have been designed as Nrf2 inducers, demonstrating neuroprotective effects in vitro. researchgate.net The activation of the Nrf2 pathway by these compounds enhances the cell's intrinsic antioxidant capacity, providing a more robust and lasting defense against oxidative damage compared to direct radical scavenging alone.

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, potassium cinnamate can influence the activity of the body's own antioxidant enzyme systems. These enzymes, including superoxide dismutase (SOD), catalase (CAT), peroxidase, and glutathione (B108866) reductase (GR), form the first line of enzymatic defense against ROS. mdpi.comoatext.com

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen. nih.govmdpi.com An increase in SOD activity can indicate an overproduction of superoxide radicals. mdpi.com

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. oatext.comnih.gov

Peroxidase (including Glutathione Peroxidase - GPx): These enzymes reduce hydrogen peroxide and organic hydroperoxides. mdpi.comnih.gov GPx, in particular, uses glutathione (GSH) as a reducing agent. oatext.com

Glutathione Reductase (GR): This enzyme is crucial for regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG), thus maintaining the cellular pool of this vital antioxidant. mdpi.com

Studies on related compounds have shown that they can modulate these enzyme systems. For example, in a zebrafish model of oxidative stress, treatment with an essential oil rich in cinnamate derivatives led to increased activities of SOD, CAT, and GPx. frontiersin.org This upregulation of antioxidant enzymes enhances the cell's ability to neutralize ROS, thereby mitigating oxidative damage.

Enhancement of Non-Enzymatic Antioxidant Content

In addition to enzymatic defenses, cells rely on non-enzymatic antioxidants. Flavonoids are a major class of such compounds. nih.gov The biosynthesis of flavonoids occurs via the phenylpropanoid pathway, in which cinnamic acid is a key intermediate. mdpi.commdpi.com

The enzyme cinnamate-4-hydroxylase (C4H) catalyzes the conversion of trans-cinnamic acid to p-coumaric acid, a precursor for flavonoid synthesis. mdpi.commdpi.com Overexpression of the gene encoding C4H has been shown to promote the accumulation of flavonoids in plants. mdpi.com This suggests that an increased availability of cinnamic acid could potentially lead to an enhanced production of flavonoids, thereby boosting the non-enzymatic antioxidant capacity of the cells. Flavonoids exert their antioxidant effects by scavenging free radicals and chelating metal ions involved in ROS generation. nih.gov

Enzymatic Inhibition Studies

Potassium cinnamate and its derivatives have also been investigated for their ability to inhibit specific enzymes involved in various physiological and pathological processes.

Tyrosinase Inhibition Kinetics and Structure-Activity Relationships

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov Cinnamic acid and its derivatives have been identified as tyrosinase inhibitors. researchgate.net

Kinetic studies have revealed that the inhibitory mechanism can vary among different derivatives. For example, one study found that a specific cinnamic acid derivative acted as a competitive inhibitor of tyrosinase, while another was a mixed-type inhibitor. tandfonline.com Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The structure-activity relationship (SAR) is crucial for understanding and designing potent tyrosinase inhibitors. The presence and position of hydroxyl groups on the phenyl ring of cinnamic acid are major determinants of inhibitory activity. researchgate.nettandfonline.com For instance, a derivative with 2,4-dihydroxy substitution on the cinnamic acid moiety exhibited exceptionally high inhibitory activity, surpassing that of the standard inhibitor, kojic acid. tandfonline.com Molecular docking studies have helped to visualize the interactions between the inhibitors and the active site of tyrosinase, often showing hydrogen bonding with key amino acid residues like histidine and asparagine. tandfonline.com

Table 2: Tyrosinase Inhibition by Cinnamic Acid Derivatives

| Derivative | Inhibition Type | Key Structural Feature |

|---|---|---|

| Compound 5c | Competitive | 2,4-dihydroxy substitution |

| Compound 5d | Mixed-type | - |

Lipoxygenase (LOX) Inhibition and Molecular Docking Analysis

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory mediators like leukotrienes. bohrium.com Inhibition of LOX is a therapeutic target for inflammatory diseases. Cinnamic acid and its derivatives have shown potential as LOX inhibitors. nih.govsemanticscholar.org

Several studies have synthesized and evaluated cinnamic acid derivatives for their LOX inhibitory activity. mdpi.combohrium.com For example, a hybrid of phenoxyphenyl cinnamic acid and propranolol (B1214883) demonstrated potent LOX inhibition with an IC₅₀ value of 6 µM. semanticscholar.org The inhibitory activity is often linked to the antioxidant properties of the compounds, as they can reduce the iron atom in the active site of LOX from its active Fe³⁺ state to the inactive Fe²⁺ state. semanticscholar.org

Molecular docking studies have been employed to understand the binding modes of these inhibitors. bohrium.comresearchgate.net These studies often reveal that the inhibitors bind to allosteric sites on the enzyme rather than directly at the active site. bohrium.comnih.gov The docking results can provide insights that are in accordance with experimental findings and help in the design of more potent and specific LOX inhibitors. bohrium.comsemanticscholar.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) |

| 2,2-diphenyl-1-picrylhydrazyl |

| 4-coumaric acid |

| Cinnamic acid |

| Cinnamic acid, potassium salt |

| Eugenol |

| Glutathione |

| Kojic acid |

| Melatonin |

| Methylcinnamate |

| Propranolol |

| p-coumaric acid |

Inhibition of Intestinal Alpha-Glucosidase and Pancreatic Alpha-Amylase

Potassium cinnamate, the potassium salt of cinnamic acid, is implicated in the inhibition of key carbohydrate-digesting enzymes, a therapeutic strategy for managing postprandial hyperglycemia. nih.gov The inhibition of intestinal alpha-glucosidase and pancreatic alpha-amylase delays the breakdown of carbohydrates, thereby reducing the rate of glucose absorption. nih.govnih.gov

Research on various cinnamon bark extracts, which are natural sources of cinnamates, has demonstrated significant inhibitory activity against these enzymes. For instance, Thai cinnamon extract has been identified as a potent inhibitor of intestinal maltase, with an IC₅₀ value of 0.58 ± 0.01 mg/ml. nih.gov Similarly, Ceylon cinnamon has shown strong inhibitory effects on intestinal sucrase and pancreatic α-amylase, with IC₅₀ values of 0.42 ± 0.02 mg/ml and 1.23 ± 0.02 mg/ml, respectively. nih.gov The inhibitory potential of cinnamate derivatives is influenced by their chemical structure, with the number and position of hydroxyl groups on the phenolic ring playing a crucial role. researchgate.net

The mechanism of inhibition is believed to involve the interaction of the cinnamate molecule with the active sites of these enzymes, a process that can be influenced by the presence of other compounds. Studies have shown that cinnamon extracts can produce an additive inhibitory effect when combined with acarbose, a known anti-diabetic drug. nih.gov This suggests a synergistic or complementary mechanism of action.

Table 1: Inhibitory Activity of Cinnamon Extracts on Digestive Enzymes

| Cinnamon Species | Target Enzyme | IC₅₀ Value (mg/ml) |

|---|---|---|

| Thai Cinnamon | Intestinal Maltase | 0.58 ± 0.01 |

| Ceylon Cinnamon | Intestinal Sucrase | 0.42 ± 0.02 |

| Ceylon Cinnamon | Pancreatic α-Amylase | 1.23 ± 0.02 |

Data sourced from research on cinnamon bark extracts, which contain cinnamates. nih.gov

Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.govresearchgate.net Inhibition of these enzymes is a therapeutic approach for neurological disorders like depression and Parkinson's disease. nih.govfrontiersin.org MAO inhibitors prevent the breakdown of neurotransmitters, thereby increasing their levels in the brain. frontiersin.org

The mechanism of MAO inhibition can be either reversible or irreversible. frontiersin.org Cinnamic acid derivatives have been investigated as potential MAO inhibitors. The interaction between the inhibitor and the enzyme is crucial for its efficacy. The structure of the inhibitor, including the presence of specific chemical moieties, determines its binding affinity and selectivity for MAO-A or MAO-B. mdpi.com For instance, the presence of a catechol ring with two adjacent hydroxyl groups has been found to be effective in the inhibition of these enzymes. researchgate.net

The inhibition of MAO can lead to a reduction in the production of metabolic end products like hydrogen peroxide, aldehydes, and ammonium, which can have inflammatory effects. frontiersin.org By blocking the degradation of monoamines, MAO inhibitors can also exert anti-inflammatory effects. frontiersin.org

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. tandfonline.com Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease, as it helps to restore cholinergic function. tandfonline.com

The mechanism of inhibition is often competitive, where the inhibitor molecule competes with the natural substrate (acetylcholine) for the enzyme's active site. mdpi.com The effectiveness of the inhibition is quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Plant Physiological Responses and Stress Alleviation

Allelochemical Effects on Plant Growth and Root Morphogenesis

Cinnamic acid, the parent compound of potassium cinnamate, is recognized as an allelochemical that can influence the growth and development of other plants. nih.govresearchgate.net Allelopathy refers to the chemical interactions among plants, where one plant releases biochemicals that can have either inhibitory or stimulatory effects on neighboring plants. mdpi.comnih.gov

Exogenously applied cinnamic acid has been shown to inhibit root growth in various plant species, including soybean. nih.govresearchgate.net This inhibition is often concentration-dependent, with higher concentrations leading to more pronounced effects. nih.gov For example, in soybean, cinnamic acid concentrations ranging from 0.25 to 1.0 mM resulted in a 59.3% to 92.6% reduction in root length. nih.gov The inhibitory effects extend to root fresh and dry weights as well. nih.gov

The mechanism behind this inhibition involves alterations in cellular processes. Cinnamic acid can be channeled into the phenylpropanoid pathway, leading to an increase in lignin (B12514952) content and a stiffening of the cell wall, which restricts root elongation. nih.gov It can also affect the activity of enzymes like indole-3-acetic acid (IAA) oxidase, which is involved in auxin metabolism and root development. nih.gov

Table 2: Effect of Cinnamic Acid on Soybean Root Growth

| Cinnamic Acid Concentration (mM) | Root Length Reduction (%) |

|---|---|

| 0.25 | 59.3 |

| 0.5 | - |

| 1.0 | 92.6 |

Data represents the percentage reduction in root length compared to a control group. nih.gov

Alleviation of Salinity-Induced Oxidative Stress (e.g., in Capsicum annuum L. and Zea mays L.)

Salinity stress is a major abiotic stress that negatively impacts plant growth and productivity by inducing osmotic and ionic stress. nih.gov Potassium cinnamate and its parent compound, cinnamic acid, have demonstrated a role in alleviating the adverse effects of salinity in various plant species.

In maize (Zea mays L.), exogenous application of cinnamic acid has been shown to counteract the growth reduction caused by salt stress. nih.gov It helps in restoring the fresh and dry weight of the plants and improves root length under saline conditions. nih.gov The protective mechanism involves the enhancement of the plant's antioxidant defense system, including enzymes like superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT). nih.govcropj.com This helps in scavenging reactive oxygen species (ROS) generated under stress, thereby reducing oxidative damage. nih.gov

Similarly, in pepper (Capsicum annuum L.), while direct studies on potassium cinnamate are limited, research on related compounds and the general response to salinity highlights the importance of maintaining ion homeostasis and managing oxidative stress for salt tolerance. nih.govscielo.org.mxnotulaebotanicae.ro Salinity stress typically leads to a decrease in chlorophyll (B73375) content and relative water content, while increasing proline accumulation and the activities of antioxidant enzymes. cropj.comnotulaebotanicae.ro

Regulation of Ionic Balance and Potassium/Sodium Ratios under Stress

Maintaining a high potassium (K⁺) to sodium (Na⁺) ratio in the cytosol is a critical mechanism for plant tolerance to salinity stress. nih.govnih.gov High concentrations of Na⁺ in the soil can interfere with the uptake of essential nutrients like K⁺ and calcium (Ca²⁺). scielo.org.mx

The application of compounds like cinnamic acid can help plants maintain a favorable ionic balance under saline conditions. In maize, for instance, the application of certain growth regulators and nutrients has been shown to reduce Na⁺ accumulation and improve the levels of K⁺, Ca²⁺, and phosphorus in salt-stressed plants. cropj.com This regulation of ion transport is crucial for mitigating the toxic effects of Na⁺ and maintaining cellular functions. nih.govnih.gov

The transport of ions across the plasma membrane is regulated by a complex system of transporters and pumps. nih.gov Under salt stress, plants activate mechanisms to extrude Na⁺ from the cytosol and compartmentalize it into vacuoles. nih.gov The presence of adequate potassium is vital for numerous enzymatic activities and for maintaining osmotic balance. mdpi.com By influencing these transport processes, potassium cinnamate can contribute to enhanced salt tolerance in plants.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetylcholine |

| Acarbose |

| Butyrylcholinesterase |

| Caffeic acid |

| Calcium |

| Cinnamic acid |

| Dopamine |

| Ferulic acid |

| Hydrogen peroxide |

| Indole-3-acetic acid |

| Lignin |

| Monoamine oxidase |

| p-Coumaric acid |

| Phosphorus |

| Potassium |

| Potassium cinnamate |

| Proline |

| Sodium |

| Superoxide dismutase |

| Tacrine |

Impact on Photosynthetic Characteristics and Pigment Biosynthesis

Cinnamic acid, a precursor in the phenylpropanoid pathway, can also modulate photosynthesis. While high concentrations of cinnamic acid can act as an allelochemical and inhibit the activity of key photosynthetic enzymes like ribulose-1,5-bisphosphate carboxylase, its exogenous application at appropriate levels can improve photosynthesis under stress conditions. tandfonline.commdpi.com For instance, cinnamic acid has been observed to alleviate the reduction in chlorophyll a, chlorophyll b, and carotenoid levels in cucumber seedlings under stress. mdpi.com This protective effect is partly attributed to its role in regulating carbon metabolism and mitigating oxidative damage. mdpi.com Therefore, the potassium salt of cinnamic acid combines the direct role of potassium in enzyme activation and chloroplast function with the regulatory and protective effects of cinnamate on pigment biosynthesis, especially under environmental stress. nih.govmdpi.com

Influence on Nitric Oxide (NO) Signaling and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Biosynthesis in Plants

Potassium cinnamate is implicated in the modulation of critical plant signaling pathways involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP). The cinnamic acid component has been shown to influence NO signaling. In sweet pepper plants subjected to salinity stress, the application of cinnamic acid resulted in increased NO levels and enhanced the biosynthesis of cGMP. tandfonline.com This suggests that cinnamic acid can act as a signaling molecule that triggers the NO/cGMP pathway, which is known to be involved in various plant stress responses.

The potassium ion also plays a role in signaling cascades that can intersect with NO and cGMP pathways. Potassium deprivation in plants is known to trigger signaling cascades that involve reactive oxygen species (ROS) and various phytohormones, which are known to interact with NO signaling. oup.com While the direct interaction of potassium on NO and cGMP biosynthesis is less characterized, its fundamental role in maintaining cellular homeostasis and membrane potential is critical for the proper functioning of signaling networks. mdpi.comnih.gov The interplay between the cinnamate-induced NO/cGMP pathway and potassium-mediated cellular stability suggests that potassium cinnamate can be an important modulator of stress-induced signaling in plants.

Modulation of Lignin Production and Phenylpropanoid Pathway Intermediates

Potassium cinnamate directly influences the biosynthesis of lignin and other phenylpropanoid compounds due to its cinnamate component. Cinnamic acid is a central intermediate in the phenylpropanoid pathway, which is responsible for synthesizing a vast array of plant secondary metabolites, including lignin, flavonoids, and hydroxycinnamic acids. numberanalytics.comwikipedia.org The pathway begins with the deamination of phenylalanine to form cinnamic acid. numberanalytics.comwikipedia.orgtaylorandfrancis.com This cinnamic acid is then converted to p-coumaric acid by the enzyme cinnamate 4-hydroxylase (C4H), a key regulatory step. numberanalytics.complos.org

From p-coumaric acid, the pathway branches out to produce precursors for lignin (monolignols) and other phenolic compounds. wikipedia.orgppjonline.org Studies have demonstrated that early intermediates of this pathway, such as trans-cinnamic acid, can effectively inhibit the growth of certain plant pathogens. ppjonline.orguky.edu The potassium component can also influence these processes. Potassium has been shown to have a catalytic effect on the pyrolysis of biomass components, including lignin, and can affect the interactions between these components. nih.govresearchgate.netinrae.fr For example, potassium can promote the formation of char from cellulose (B213188) but has a suppression effect on lignin during pyrolysis. nih.gov In living plants, potassium phosphites have been associated with the induction of the phenylpropanoid pathway, leading to reduced disease symptoms in mango plants. scielo.br

Interactions with Biological Macromolecules and Cellular Processes

Modulation of Cellular Responses under Oxidative Stress Conditions

Potassium cinnamate can modulate cellular responses to oxidative stress through the distinct actions of its two components. Cinnamic acid and its derivatives are recognized for their antioxidant properties. mdpi.combohrium.comnih.gov They can act as scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. bohrium.comrsc.org Studies have shown that cinnamic acid derivatives can inhibit lipid peroxidation and scavenge various free radicals. bohrium.comnih.gov Furthermore, cinnamic acid can enhance the activity of antioxidant enzymes, contributing to a more robust defense against oxidative stress. nih.govrbmb.net In one study, a cinnamic acid derivative was found to protect the liver from damage caused by FeSO4 by reducing oxidative stress. mdpi.com

The potassium ion is also crucial in managing oxidative stress. nih.gov Potassium deficiency can lead to increased ROS production due to impaired photosynthetic activity. tandfonline.com Adequate potassium levels help maintain cellular homeostasis and can reduce the formation of ROS under stress conditions. mdpi.comnih.gov Potassium channels are also involved in the cellular response to oxidative stress; their activation is considered an early response to oxidative conditions. nih.govbiorxiv.org Therefore, potassium cinnamate combines the direct antioxidant activity of the cinnamate moiety with the homeostatic and protective functions of the potassium ion to modulate cellular responses under oxidative stress. mdpi.combohrium.com

Effects on Protein Profile and Gene Expression in Stress Adaptation

Potassium cinnamate influences protein profiles and gene expression as part of plant stress adaptation mechanisms. The cinnamic acid component is a precursor for numerous phenylpropanoids that are induced under stressful conditions and are involved in modulating gene expression and signal transduction pathways. nih.gov Studies on maize plants under salt stress revealed that exogenous application of cinnamic acid led to significant changes in protein banding patterns, reducing the expression of salt-induced polypeptides. nih.gov This suggests a regulatory role for cinnamic acid in protein synthesis during stress adaptation. Furthermore, cinnamic acid has been shown to decrease the expression of inflammatory genes in HepG2 cells under high glucose conditions. rbmb.net

Potassium availability is also a critical factor affecting protein synthesis and gene expression. Potassium deficiency can lead to an accumulation of free amino acids because protein degradation is accelerated while protein synthesis is impaired. openbiochemistryjournal.com Conversely, an adequate supply of potassium is necessary for many of the biochemical and physiological processes that underpin plant growth and stress responses, including protein synthesis and enzyme activation. mdpi.comresearchgate.net Low potassium status triggers the expression of specific genes, such as those for high-affinity K+ transporters, and activates signaling cascades involving phytohormones like jasmonic acid, which in turn regulate a host of other genes involved in the stress response. oup.com

Binding Interactions with Human Serum Albumin (General Cinnamic Acid Derivatives)

Cinnamic acid and its derivatives are known to interact with human serum albumin (HSA), the most abundant protein in human blood plasma, which plays a crucial role in the transport of various endogenous and exogenous substances. Spectroscopic studies have been employed to characterize these binding interactions.

Fluorescence and Fourier-transform infrared spectroscopy have revealed that cinnamic acid and its hydroxyl derivatives, such as p-coumaric acid and caffeic acid, bind to HSA. capes.gov.br These studies indicate the presence of a single binding site on HSA for these compounds. capes.gov.br The binding affinity varies among the derivatives, with the order being caffeic acid > p-coumaric acid > cinnamic acid. capes.gov.brnih.gov This interaction leads to conformational changes in the HSA molecule, with a reduction in its α-helix structure. capes.gov.brnih.gov For instance, the interaction with cinnamic acid resulted in a 3% decrease in the α-helix content of HSA. capes.gov.brnih.gov

Further studies using fluorescence spectroscopy on other cinnamic acid derivatives, such as 4-(dimethylamino) cinnamic acid (DMACA) and trans-ethyl p-(dimethylamino) cinnamate (EDAC), have shown that these ligands bind to the sub-domain IIA of albumins in a 1:1 stoichiometry. nih.govacs.org The binding process is typically spontaneous and driven by entropy. nih.gov The binding constants for these interactions are generally in the order of 10^4 M-1. nih.gov Molecular docking studies have further elucidated these interactions, suggesting that non-covalent forces like hydrogen bonds and van der Waals forces are the primary drivers stabilizing the complex between cinnamic acid derivatives and HSA. pan.olsztyn.plicm.edu.pl

Interactive Data Table: Binding of Cinnamic Acid Derivatives to Human Serum Albumin (HSA)

| Compound | Binding Affinity (Relative Order) | Binding Site Location | Primary Driving Forces | Impact on HSA Structure | Binding Constant (Ka) | Source |

|---|---|---|---|---|---|---|

| Cinnamic Acid | Lowest among tested derivatives | Sub-domain IIA | Hydrophobic interactions | ~3% decrease in α-helix | Data Not Available | capes.gov.brnih.gov |

| p-Coumaric Acid | Intermediate | Sub-domain IIA | Not specified | ~5% decrease in α-helix | Data Not Available | capes.gov.brnih.gov |

| Caffeic Acid | Highest among tested derivatives | Sub-domain IA | Hydrogen bonds, van der Waals forces | ~9% decrease in α-helix | ~104 M-1 | capes.gov.brnih.govpan.olsztyn.plicm.edu.pl |

| 4-(dimethylamino) cinnamic acid (DMACA) | Stronger than EDAC | Sub-domain IIA | Entropy-driven | Induces secondary structure change | ~104 M-1 | nih.gov |

| trans-ethyl p-(dimethylamino) cinnamate (EDAC) | Weaker than DMACA | Sub-domain IIA | Entropy-driven | Induces secondary structure change | ~104 M-1 | nih.gov |

Structure Activity Relationship Sar Studies of Cinnamic Acid, Potassium Salt, and Its Analogs

Influence of Substituents on the Aromatic Ring on Biological Activities

The type, number, and position of substituents on the phenyl ring of cinnamic acid derivatives significantly modulate their biological activities. grafiati.complos.org The presence of different functional groups can alter electronic properties, lipophilicity, and steric hindrance, thereby influencing how the molecule interacts with biological targets. mdpi.com

Research has shown that the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups is a key determinant of bioactivity. encyclopedia.pub The presence of a hydroxyl group is often linked to antioxidant properties, while a methoxy group, particularly in the para position, can confer strong antidiabetic, hepatoprotective, and neuroprotective potential. encyclopedia.pub For instance, in a study on antifungal activity, the introduction of substituents to the benzene (B151609) ring generally led to an increase in activity for ethyl cinnamate (B1238496) derivatives. plos.org Specifically, the combination of a 2-hydroxy group with a t-butyl or t-amyl ester significantly improved antifungal activity against several plant pathogens. plos.org

In the context of antimicrobial activity, the position of substituents is critical. One study found that for hydroxy-substituted derivatives, an -OH group in the ortho position resulted in the most active compound against Enterococcus faecium, whereas placing the same group in the meta or para position led to a drastic loss of activity. mdpi.com Conversely, for antitubercular activity, electron-withdrawing groups in the para position, such as a chloro or nitro group, have been shown to enhance efficacy. nih.gov For example, a para-substituted chloro-compound was more active than its ortho-substituted counterpart, and a derivative with a 4-fluoro phenyl ring was the most active among fluorine-containing analogs against Mycobacterium tuberculosis. nih.gov

The following table summarizes the influence of various aromatic ring substituents on the biological activities of cinnamic acid derivatives based on several studies.

Table 1: Effect of Aromatic Ring Substituents on Biological Activity of Cinnamic Acid Analogs

| Substituent | Position(s) | Observed Biological Activity | Finding |

|---|---|---|---|

| Hydroxyl (-OH) | ortho | Antifungal | Combination with a t-butyl ester significantly improves activity. plos.org |

| Hydroxyl (-OH) | ortho | Antimicrobial | More active against E. faecium compared to meta and para isomers. mdpi.com |

| Methoxy (-OCH3) | para | Antidiabetic | The -OCH3 group in the para position is a key structural element for high antidiabetic activity. encyclopedia.pub |

| Methoxy (-OCH3) | - | Antimicrobial | The introduction of one, two, or three methoxy groups enhanced lipophilicity but negatively affected antimicrobial activity in one study. mdpi.com |

| Chloro (-Cl) | para | Antibacterial (Anti-TB) | Enhanced activity compared to the ortho-substituted compound. nih.gov |

| Fluoro (-F) | para | Antibacterial (Anti-TB) | Fluoro substitution favored anti-tuberculosis activity. nih.gov |

Role of the Carboxylic Acid Moiety and its Salt Form in Activity

The carboxylic acid group is a critical functional moiety that significantly influences the properties and biological activity of cinnamic acid. mdpi.com Its acidic nature allows for the formation of salts, such as potassium cinnamate, and esters, both of which can lead to different biological outcomes compared to the parent acid.

The free carboxylic acid group has been identified as essential for certain biological activities. For example, studies on antitubercular activity have shown that the free carboxylic acid, along with the α,β-unsaturation, is required for activity against Mycobacterium tuberculosis. mdpi.com However, in other contexts, modification of this group is a valid strategy to enhance activity or selectivity. Esterification of the carboxylic acid has been shown to increase cyclooxygenase (COX) inhibitory activity. rsc.org Specifically, converting hydroxycinnamic acids to their ethyl and diethyl esters improved both COX-1 and COX-2 inhibition, with diethyl esters showing notable selectivity towards COX-2. rsc.org This suggests that masking the polar carboxylic acid group can lead to better interaction with certain enzyme active sites.

The formation of a salt, such as potassium cinnamate (the potassium salt of cinnamic acid), alters the compound's solubility and ionic character, which can impact its biological mechanism. mdpi.comnih.gov Studies on potassium cinnamate as a natural preservative indicate that its antibacterial action involves disrupting bacterial cell integrity and function. researchgate.net The salt form can influence the molecule's ability to interact with and permeate cell membranes, leading to leakage of intracellular components and inhibition of metabolic activities. researchgate.net Theoretical studies on the effect of alkali metals (like K) on cinnamic acid have reported an increase in the total electron density of the cinnamate anion, which could influence its reactivity and interactions with biological molecules. scielo.org.mx

Significance of the Conjugated Olefin Bond in Pharmacological and Chemical Reactivity

The α,β-unsaturated double bond, or conjugated olefin, is a defining feature of the cinnamic acid skeleton. nih.gov This bond, being in conjugation with both the aromatic ring and the carboxyl group, creates an extended π-electron system that is fundamental to the molecule's reactivity and pharmacological profile. researchgate.net

From a pharmacological standpoint, the presence of this unsaturated bond is often a prerequisite for biological activity. As mentioned, it is considered essential for the antitubercular properties of cinnamic acid. mdpi.com The planarity and electron distribution of this conjugated system can facilitate binding to biological targets. The reactivity of the olefin bond allows it to participate in Michael additions, a mechanism by which it can covalently bind to nucleophilic residues (e.g., cysteine) in enzymes or proteins, thereby inhibiting their function.

From a chemical reactivity perspective, the olefin bond is a site for various chemical transformations. One of the most studied reactions is the [2+2] photochemical cycloaddition. acs.org When exposed to UV light, two molecules of a cinnamic acid derivative can dimerize via their double bonds to form a cyclobutane (B1203170) ring, yielding products like α-truxillic acid. acs.orgbilkent.edu.tr The success of this reaction, particularly in the solid state, depends on the parallel alignment of the olefin centers of adjacent molecules. bilkent.edu.tr This reactivity highlights the olefin bond's role as a key reactive center, enabling the synthesis of complex molecular architectures from the simpler cinnamic acid scaffold. bilkent.edu.tr

Stereochemical Considerations (Cis/Trans Isomerism) and Their Impact on Activity

The double bond in the acrylic acid side chain of cinnamic acid allows for the existence of two geometric isomers: trans-cinnamic acid and cis-cinnamic acid. nih.gov In nature, the trans-isomer is predominant due to its greater thermodynamic stability. oup.com However, research has revealed that the stereochemistry of this double bond has a profound impact on biological activity, with the two isomers often exhibiting markedly different potencies. researchgate.net

A growing body of evidence indicates that the cis-isomer can be significantly more active than the more common trans-form in various biological assays. For instance, in studies on antitubercular activity against a multi-drug resistant strain of M. tuberculosis, cis-cinnamic acid was found to be approximately 120 times more potent than trans-cinnamic acid. Furthermore, the cis-isomer demonstrated a higher synergistic effect when combined with first-line anti-TB drugs. researchgate.net The enhanced activity of the cis-isomer was associated with greater damage to the outer layer of the bacterial cells.